![molecular formula C21H17N3O4 B13650134 4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B13650134.png)
4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid is a complex organic compound that features a pyridine ring, a benzoic acid moiety, and a hydrazinylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid typically involves multiple steps:
Formation of the Pyridine-4-carbonylhydrazine: This can be achieved by reacting pyridine-4-carboxylic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The pyridine-4-carbonylhydrazine is then condensed with 2-formylphenol to form the hydrazinylidene intermediate.
Etherification: The intermediate is then reacted with 4-(bromomethyl)benzoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene linkage.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution and sodium amide (NaNH2) for nucleophilic substitution are typical.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and as a ligand in binding studies. Its ability to form stable complexes with metals makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its functional groups allow for easy incorporation into larger molecular frameworks.
Mechanism of Action
The mechanism of action of 4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the hydrazinylidene linkage can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid: shares similarities with other compounds containing pyridine rings and benzoic acid moieties, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which allows for unique reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H17N3O4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C21H17N3O4/c25-20(16-9-11-22-12-10-16)24-23-13-18-3-1-2-4-19(18)28-14-15-5-7-17(8-6-15)21(26)27/h1-13H,14H2,(H,24,25)(H,26,27)/b23-13- |
InChI Key |
IDNLLMLUHJTAFR-QRVIBDJDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


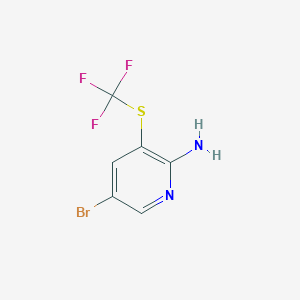
![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)

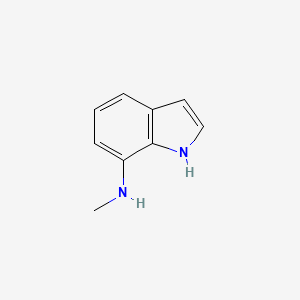
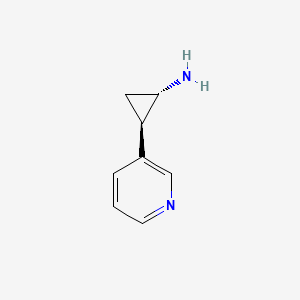
![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)
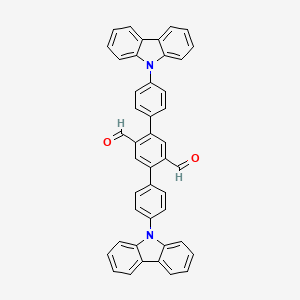
![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)
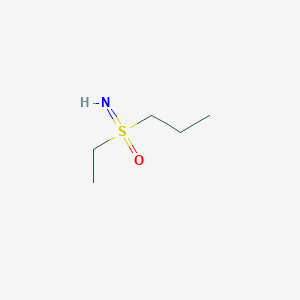
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)
